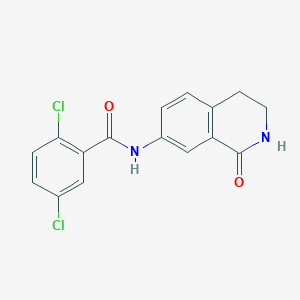

2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

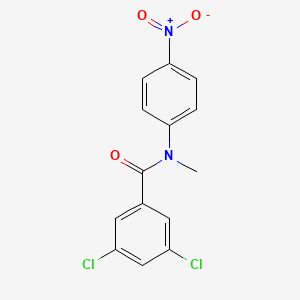

The compound “2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is an organic compound that contains a benzamide group (a carboxamide derivative of benzoic acid), a dichlorobenzene group (a benzene ring with two chlorine atoms), and a tetrahydroisoquinoline group (a type of isoquinoline with four hydrogen atoms). These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide and dichlorobenzene groups attached to the tetrahydroisoquinoline group. The exact structure would depend on the positions of these groups on the rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the positions of the functional groups, and the presence of any chiral centers. These could affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Modifications

- Research has explored the synthesis of condensed triazines and triazoles, where N-(Dichlormethylene)benzamide reacts with aminoquinoline and other derivatives, leading to the formation of N-benzoylguanidine derivatives and condensed oxo-s-triazines. These compounds are essential in studying the chemical properties and reactivity of dichloro benzamide derivatives, including the compound of interest (Reimlinger et al., 1976).

- A method for the sp3 C-H bond arylation of tetrahydroisoquinolines and isochromans via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation under mild conditions has been developed. This process facilitates the synthesis of complex organic compounds that could serve as intermediates in pharmaceutical synthesis (Muramatsu et al., 2013).

Potential Antipsychotic Agents

- The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been studied. These compounds, including various analogues of the specified chemical structure, were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This research highlights the therapeutic potential of structurally related compounds (Norman et al., 1996).

Synthesis of Polycyclic Amides

- A high-yield synthesis methodology for isoquinolones from benzamides and alkynes via oxidative ortho C-H activation has been developed. This method, which uses Ag(2)CO(3) and RhCp*Cl(2), allows for the synthesis of complex polycyclic amides, demonstrating the utility of benzamide derivatives in creating pharmacologically relevant structures (Song et al., 2010).

Development of Novel Anticonvulsants

- An efficient manufacturing route to a novel anticonvulsant, which begins with dichlorination of isoquinoline followed by several chemical transformations, has been described. This research underscores the significance of isoquinoline derivatives in the development of new therapeutic agents (Walker et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,5-dichloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c17-10-2-4-14(18)13(7-10)16(22)20-11-3-1-9-5-6-19-15(21)12(9)8-11/h1-4,7-8H,5-6H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIDLTGBNMVNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2717278.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate](/img/structure/B2717279.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)

![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2717283.png)

![[3-Amino-1-(2-nitrophenyl)sulfonylpiperidin-3-yl]methanol](/img/structure/B2717290.png)

![3,4,7,9-Tetramethyl-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2717294.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2717295.png)